3-Amino-4-(methylsulfanyl)butan-1-ol

描述

属性

IUPAC Name |

3-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-4-5(6)2-3-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZAYMUKQIJPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-75-6 | |

| Record name | 3-amino-4-(methylsulfanyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-Amino-4-(methylsulfanyl)butan-1-ol, also known by its chemical name and CAS number 1334146-75-6, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

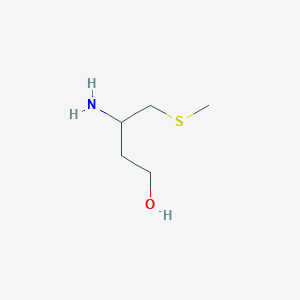

This compound features a basic amino group, a methylthio group, and a primary alcohol. Its structure can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study demonstrated that this compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in breast cancer cell lines. In studies involving MCF-7 and MDA-MB-231 cells, it displayed antiproliferative effects with IC50 values ranging from 10 to 33 nM . The mechanism of action appears to involve the destabilization of tubulin polymerization, which is crucial for cell division. Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells .

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It has been shown to bind to tubulin at the colchicine-binding site, inhibiting microtubule formation which is essential for mitosis . This disruption can lead to cell cycle arrest and subsequent apoptosis.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is rapidly absorbed and distributed in biological systems. Its metabolism involves conjugation reactions that enhance solubility and facilitate excretion. The stability of the compound under physiological conditions has been confirmed through various degradation studies .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10 - 33 | Tubulin destabilization |

| MDA-MB-231 | 23 - 33 | Cell cycle arrest | |

| CA-4 (Reference Compound) | MCF-7 | 3.9 | Tubulin polymerization inhibition |

This table summarizes key findings from studies assessing the antiproliferative effects of the compound compared to a known reference.

相似化合物的比较

Amino Alcohols (e.g., 4-Aminobutan-1-ol)

- Structural Difference : Lacks the methylsulfanyl group.

- Impact on Properties: The amino group enhances hydrogen bonding, increasing water solubility compared to 3-Amino-4-(methylsulfanyl)butan-1-ol. Higher polarity may favor applications in drug delivery or catalysis.

Thioether Alcohols (e.g., 4-(Methylsulfanyl)butan-1-ol)

- Structural Difference: Lacks the amino group.

- Impact on Properties :

Substituted Thioether Alcohols (e.g., 4-(4-Chlorophenyl)sulfanylbutan-1-ol)

- Structural Difference : Replaces the methylsulfanyl group with a 4-chlorophenylthio (–S–C₆H₄Cl) moiety.

- Impact on Properties :

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Amino Group: The –NH₂ group in this compound confers basicity, enabling protonation in acidic environments. This contrasts with 4-(4-chlorophenyl)sulfanylbutan-1-ol, where the absence of –NH₂ limits such interactions .

准备方法

Enzymatic Synthesis via Transaminase Catalysis

A prominent modern method for preparing amino alcohols structurally related to 3-amino-4-(methylsulfanyl)butan-1-ol involves enzymatic transamination of hydroxyketones. This biocatalytic approach is highly selective, environmentally friendly, and industrially viable.

Process Overview : The enzymatic conversion of 4-hydroxybutan-2-one to (R)-3-aminobutan-1-ol uses R-selective transaminase enzymes in the presence of an amino donor and coenzyme pyridoxal phosphate (PLP). The reaction is typically conducted in buffered aqueous media at pH 6-9 and temperatures between 15-40°C for 12-48 hours.

Enzyme Screening and Performance : Various transaminases have been screened for their efficiency and enantioselectivity. Table 1 summarizes key enzymes and their performance in producing the desired (R)-amine with high enantiomeric excess.

| Sr. No. | Transaminase Enzyme Code | Desired (R)-Amine (%) | Undesired (S)-Amine (%) |

|---|---|---|---|

| 1 | ATA-415 | 97.10 | 2.9 |

| 2 | ATA-301 | 100 | 0 |

| 3 | Evo-1.2.126 | 92.63 | 7.37 |

| 6 | Evo-1.2.135 | 100 | 0 |

| 7 | Evo-1.2.137 | 100 | 0 |

| 8 | ECS-ATA-05 | 100 | 0 |

| 9 | ECS-ATA-02 | 100 | 0 |

| 11 | ECS-ATA-134 | 100 | 0 |

Reaction Example : A typical reaction mixture includes the enzyme ECS-ATA-134, PLP, phosphate buffer (pH 8), secondary butyl amine as amino donor, magnesium chloride, and substrate 4-hydroxybutan-2-one dissolved in dimethyl sulfoxide. Stirring at 15°C for 24 hours yields (R)-3-aminobutan-1-ol with 100% conversion and enantiomeric purity.

Advantages : This enzymatic method offers a one-step, stereoselective synthesis with high yield and purity, suitable for large-scale production, such as in the manufacture of dolutegravir, an antiviral drug.

Chemical synthetic routes to sulfur-containing amino alcohols like this compound often involve the introduction of methylsulfanyl groups through alkylation of thiol or thioether intermediates.

General Strategy : Starting from suitable precursors such as 3-bromopropanamine or related halogenated amines, alkylation with sulfur nucleophiles (e.g., methylthiolate) introduces the methylsulfanyl group. Subsequent functional group transformations yield the target amino alcohol.

Example from Literature : In the synthesis of 2-[(3-aminopropyl)sulfanyl]adenosine diphosphate derivatives, alkylation of a mercapto-containing intermediate by 3-bromopropanamine was employed to introduce the aminoalkyl sulfanyl moiety. Although this example is from a nucleotide analog synthesis, the principle of alkylation to install the amino and methylsulfanyl groups is applicable.

Paal–Knorr Cyclization for Related Compounds : In related sulfur-substituted compounds, 3-methylthio-substituted diketones were converted into 3-methylthio furans, pyrroles, and thiophenes via Paal–Knorr cyclization after selective reduction of double bonds. These methods highlight the versatility of sulfur incorporation in heterocyclic frameworks, which can be adapted for amino alcohol synthesis.

Reduction of Aminobutanoic Acid Derivatives

An alternative chemical approach involves the reduction of amino acid derivatives to corresponding amino alcohols.

Process Description : Reduction of (R)-3-aminobutanoic acid or its esters using reducing agents such as sodium aluminum hydride under controlled conditions can yield (R)-3-aminobutan-1-ol. The reaction requires careful quenching and temperature control to avoid side reactions.

Industrial Relevance : This route is less favored due to harsher conditions and potential for racemization but remains a viable method when enzymatic routes are unavailable.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Enzymes | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Transamination | R-selective transaminases (ATA-301, ECS-ATA-134, etc.), PLP, amino donor (secondary butyl amine) | pH 6-9, 15-40°C, 12-48 h | High enantioselectivity, mild conditions, industrial viability | Requires enzyme availability and optimization |

| Chemical Alkylation | 3-bromopropanamine, methylthiolate, base | Varied, often organic solvents | Direct introduction of methylsulfanyl and amino groups | Multi-step, potential side reactions |

| Reduction of Amino Acid | Sodium aluminum hydride or similar reducing agents | Low temperature, careful quenching | Straightforward, uses common reagents | Harsh conditions, risk of racemization |

Research Findings and Notes

The enzymatic transamination process has been demonstrated to achieve >99% enantiomeric purity, making it highly suitable for pharmaceutical applications.

Alkylation methods require careful control of reaction conditions to avoid over-alkylation or decomposition of sensitive intermediates.

Recent advances in sulfur chemistry allow for innovative incorporation of methylsulfanyl groups via tandem or domino reactions, expanding the synthetic toolbox for related compounds.

The enzymatic approach is also more environmentally friendly, aligning with green chemistry principles.

常见问题

Q. What are the recommended synthetic routes for 3-Amino-4-(methylsulfanyl)butan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized using multi-step reactions involving fluorinated intermediates or nucleophilic substitution. For example, highlights that fluorinated analogs (e.g., 3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol) are synthesized via controlled alkylation or amination reactions, where temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., THF or DMF) critically affect regioselectivity. Catalysts like ruthenium complexes (referenced in ) may enhance stereochemical control. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are essential to isolate high-purity products (>95%) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) is indispensable for confirming stereochemistry and functional groups, particularly the methylsulfanyl (-SCH₃) moiety. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies amino (-NH₂) and hydroxyl (-OH) groups. Purity assessment requires HPLC with UV detection or gas chromatography (GC) for volatile derivatives. emphasizes TLC for real-time reaction monitoring, with Rf values compared to standards .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound's reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The methylsulfanyl group (-SCH₃) acts as an electron-donating substituent, enhancing nucleophilic reactivity at adjacent sites. For instance, in SN2 reactions, the sulfur atom stabilizes transition states through hyperconjugation, as observed in fluorinated analogs (). Electrophilic aromatic substitution (e.g., bromination) may be sterically hindered due to the bulky -SCH₃ group, requiring Lewis acid catalysts. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies in biological data (e.g., cytotoxicity vs. inactivity) may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. To address this:

- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls ().

- Validate targets : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities.

- Replicate synthesis : Ensure batch-to-batch consistency via NMR and HPLC ().

- Cross-reference models : Compare in vitro results with in vivo pharmacokinetic studies (e.g., zebrafish assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。